The compound is classified under organic compounds, specifically within the category of spirocyclic compounds. Its structure includes an oxaspiro framework, which contributes to its unique chemical properties and reactivity.
The synthesis of 4-Methoxy-1-oxaspiro[5.5]undec-3-en-2-one typically involves several synthetic routes, with one common method being the reaction between 2-lithiated 2-benzenesulfonyltetrahydropyrans and 5-hydroxybutenolides. This reaction is carried out under controlled conditions to ensure high yields and purity of the product.
The molecular structure of 4-Methoxy-1-oxaspiro[5.5]undec-3-en-2-one features a spirocyclic arrangement that includes:
InChI=1S/C11H16O3/c1-13-9-7-10(12)14-11(8-9)5-3-2-4-6-11/h7H,2-6,8H2,1H3
BJFFUPMQMSGRJY-UHFFFAOYSA-N
This structural configuration allows for various interactions with biological targets, making it a subject of interest in medicinal chemistry.
4-Methoxy-1-oxaspiro[5.5]undec-3-en-2-one is involved in several types of chemical reactions:
Reactions involving this compound often utilize:
The mechanism of action for 4-Methoxy-1-oxaspiro[5.5]undec-3-en-2-one involves its interaction with specific molecular targets, including enzymes and receptors within biological systems. The spirocyclic structure allows the compound to modulate the activity of these targets effectively.
The exact pathways depend on the application context but generally involve:
4-Methoxy-1-oxaspiro[5.5]undec-3-en-2-one has several scientific applications:
The versatility of this compound makes it valuable across multiple scientific disciplines, from synthetic organic chemistry to pharmacological research.
CAS No.: 24622-61-5
CAS No.: 10441-87-9
CAS No.:
CAS No.:
CAS No.: 33157-07-2
CAS No.: 63719-82-4